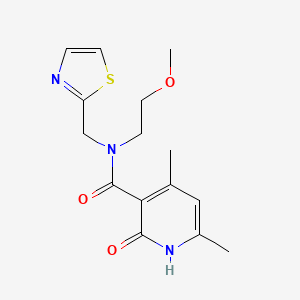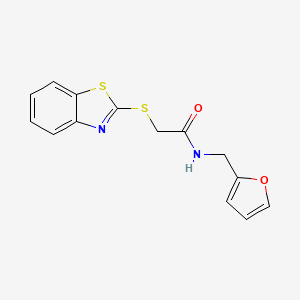
N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually introducing various functional groups. While the specific synthesis route for this compound is not directly detailed in available literature, similar compounds have been synthesized through stepwise methodologies. For instance, compounds with pyridine and thiazole rings have been prepared from simpler precursors using condensation, alkylation, and cyclization reactions under controlled conditions (El-Essawy & Rady, 2011). These methods highlight the versatility and complexity of synthetic strategies employed in organic chemistry to achieve desired molecular architectures.
Molecular Structure Analysis
The molecular structure of such a compound is characterized by its specific arrangement of atoms and bonds. Structural analysis, often through techniques such as X-ray crystallography or NMR spectroscopy, reveals the spatial configuration of the molecule, critical for understanding its reactivity and interactions. For compounds with similar complexity, crystal structure analysis has provided insight into their three-dimensional arrangements, highlighting intermolecular interactions and conformations (Chakraborty et al., 2007).
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Impurities in Pharmaceuticals
- A study by Saini et al. (2019) focused on novel methods of omeprazole synthesis, a proton pump inhibitor, emphasizing the development of various pharmaceutical impurities. The synthesis process aims to achieve expected yields through a novel, short, and simple process. This research could provide insights into managing and understanding impurities in pharmaceuticals, including "N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide" derivatives (Saini et al., 2019).
Optical Sensors and Biological Applications
- Jindal and Kaur (2021) reviewed pyrimidine derivatives, similar in structure to "N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide," for their use as optical sensors. These compounds have significant biological and medicinal applications due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021).
Environmental Contamination and Removal Techniques
- Prasannamedha and Kumar (2020) discussed the contamination and removal of sulfamethoxazole, a compound with structural similarities to "N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide," from aquatic environments using cleaner techniques. The study highlights the importance of sustainable development technologies for removing toxic contaminants (Prasannamedha & Kumar, 2020).
Optoelectronic Materials Development
- Lipunova et al. (2018) discussed the importance of quinazolines and pyrimidines, related to "N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide," in the creation of novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their broad application spectrum in materials science (Lipunova et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10-8-11(2)17-14(19)13(10)15(20)18(5-6-21-3)9-12-16-4-7-22-12/h4,7-8H,5-6,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAAYYSJXYLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N(CCOC)CC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)


![2-chloro-N-({[4-(dimethylamino)-6-(2-furyl)-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B5563376.png)
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)
![2,5-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5563417.png)
![5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5563418.png)
![1-(3-chloro-4-fluorophenyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5563420.png)